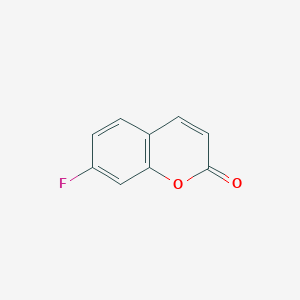

7-Fluoro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-2H-chromen-2-one is a chemical compound with the molecular formula C9H5FO2 . It is a derivative of coumarin, a type of organic compound that is found in many plants .

Synthesis Analysis

The synthesis of coumarin derivatives, including this compound, has been a topic of interest for many researchers . One study discussed the synthesis of 7-hydroxy-4-substituted coumarins, which could potentially be modified to create this compound . The study explored the influence of various Lewis acids on the reaction and proposed a possible mechanism based on the experimental results .Molecular Structure Analysis

The molecular structure of this compound consists of a flat, aromatic, and lipophilic lactone group, which allows for binding to diverse targets through hydrophobic, π–π stacking, hydrogen bonds, and dipole-dipole interactions .Chemical Reactions Analysis

Coumarin derivatives, including this compound, have been studied for their diverse pharmacological activities . These activities are largely dependent on the substituents and branching positions around the bicyclic core .Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.14 . It is a solid substance with a melting point of 148-150°C .Aplicaciones Científicas De Investigación

Fluorescence Properties and Sensor Development

- 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound to 7-Fluoro-2H-chromen-2-one, demonstrates unusual fluorescence properties. It is almost nonfluorescent in aprotic solvents but strongly fluoresces in protic solvents, making it applicable in developing fluorogenic (fluorescent "off-on") sensors (Uchiyama et al., 2006).

Synthesis of Derivatives

- Research has explored the environmentally friendly synthesis of 2H-chromen-2-ones derivatives, including those related to this compound, under various reaction conditions. This includes the use of ultrasonic irradiation to improve yields and reduce reaction times (Ranjbar‐Karimi et al., 2011).

Reagent for Fluorescence Analysis

- 7-Chloro-4-methyl-6-nitro-2H-chromen-2-one, closely related to this compound, has been developed as a new reagent for fluorescence analysis. This compound forms highly fluorescent derivatives with different amines, potentially useful for analytical applications (Noe et al., 2003).

Antimicrobial Activity

- Biologically active urea/thiourea derivatives of 6-fluoro-3,4-dihydro-2H-chromen-2-yl have been synthesized, showing moderate to excellent antimicrobial activities against various bacterial and fungal strains (Mannam et al., 2020).

Synthesis of Natural Insect Antijuvenile Hormones

- The synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes, including the preparation of 3-fluoro analogues of natural insect antijuvenile hormones Precocene I and II, has been explored. This demonstrates the potential use of fluorinated chromenes in developing bioactive compounds (Camps et al., 1980).

Bioimaging Applications

- A fluorescent probe based on 2H-chromen-2-one has been designed for selective and sensitive detection of Zn²⁺ ions. This probe, useful in cell imaging, changes emission color from green to red upon binding with Zn²⁺, illustrating potential applications in environmental protection and safety inspection (Tan et al., 2014).

NMR Spectral Analysis

- Complete assignments of ¹H and ¹³C NMR spectra of fluoro‐substituted chromenes have been deduced, providing valuable information for characterizing such compounds and their derivatives (Barberis et al., 1995).

Synthesis of Chiral Fluoro-Containing Polyhydro-2H-Chromenes

- Chiral 4-fluoropolyhydro-2H-chromenes have been synthesized from monoterpenoids. This demonstrates the potential of using fluorine-containing chromenes in creating new biologically active compounds (Mikhalchenko et al., 2016).

Myocardial Perfusion Imaging

- [18F] 4-(2-fluoroethoxy)-2H-chromen-2-one has been developed as a novel myocardial perfusion imaging radiotracer, showing good stability and favorable pharmacokinetics, suggesting its potential in cardiac imaging applications (Bhusari et al., 2017).

Mercury Detection

- Off–on fluorometric probes based on 2H-chromen-2-one have been designed for sensitive mercury detection, showcasing the applicability of chromene derivatives in environmental monitoring (Mubarok et al., 2016).

Synthesis of Chiral Chromenyl Compounds

- Efficient methods for synthesizing chiral chromenyl compounds, including fluoro-substituted versions, have been developed. These compounds have diverse pharmacological properties, such as β-blockade, anticonvulsant, and antimicrobial activities (Yu et al., 2005).

Synthesis of Fluorinated Phenols and Chromenes

- Fluorinated phenols and chromenes have been synthesized via regioselective cyclizations, highlighting the versatility of fluorinated chromenes in creating a variety of biologically active molecules (Hussain et al., 2008).

Fluorescence Probe for Sulfite Detection

- A fluorescent probe based on 2H-chromen-2-one has been synthesized for selective detection of sulfite. This highlights the potential of such compounds in developing sensitive probes for environmental and biological monitoring (Sun et al., 2017).

Antiviral Activity Against Influenza A Virus

- Fluoro- and hydroxy-containing chromenes derived from monoterpenes have shown activity against Influenza A virus, indicating their potential as antiviral agents (Ilyina et al., 2021).

Functionalized 2H-Chromene Synthesis

- Iron-catalyzed synthesis of functionalized 2H-chromene derivatives has been developed, providing an atom-economical and environmentally friendly approach for creating a wide range of substituted chromenes (Bera et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s molecular weight (16414) suggests that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Análisis Bioquímico

Biochemical Properties

Coumarin derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and others

Cellular Effects

Coumarin derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Coumarin derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Coumarin derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Coumarin derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Coumarin derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

7-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGCOPGNVPCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)